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Ser-Ala-Pro

Cat. No.: B12362835
CAS No.: 403694-80-4
M. Wt: 273.29 g/mol
InChI Key: BRKHVZNDAOMAHX-FXQIFTODSA-N
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Description

Contextualization within Oligopeptide Science

Oligopeptides, which are short chains of amino acids linked by peptide bonds, represent a critical area of study in biochemistry and molecular biology. pressbooks.pub Typically consisting of two to twenty amino acid residues, these molecules are small enough to be synthesized with high precision, yet complex enough to exhibit a wide range of biological activities. pressbooks.pub Their compact size often allows for easier interaction with biological targets compared to larger protein counterparts. pressbooks.pub The specific sequence of amino acids in an oligopeptide dictates its three-dimensional structure and, consequently, its function. This sequence-dependent nature makes oligopeptides like those containing proline, serine, and alanine (B10760859) valuable tools for probing biological systems.

Overview of Scholarly Investigations Pertaining to L-Proline, L-Seryl-L-Alanyl- and its Sequential Isomers

Scholarly research has explored the various sequential arrangements of L-proline, L-serine, and L-alanine, revealing distinct areas of investigation for each tripeptide.

L-Alanyl-L-Seryl-L-Proline (Ala-Ser-Pro): This tripeptide has been cataloged in chemical databases such as the Chemical Entities of Biological Interest (ChEBI) database, confirming its identity as a distinct chemical entity. ebi.ac.uk Academic exercises often use this tripeptide as an example for students to practice drawing peptide structures under specific pH conditions, highlighting its role in biochemical education. chegg.com

L-Prolyl-L-Seryl-L-Alanine (Pro-Ser-Ala): While direct research on the isolated Pro-Ser-Ala tripeptide is limited in the available literature, studies have investigated polymers with repeating units containing this sequence. For instance, poly(L-prolyl-L-seryl-glycyl) has been synthesized and studied as a collagen analogue, providing insights into the structural properties of proteins. nih.gov The inclusion of the Pro-Ser-Ala sequence in larger peptides suggests its potential role as a structural motif.

Research Findings on Proline-Serine-Alanine Tripeptides

Tripeptide SequenceArea of ResearchKey Findings
L-Seryl-L-Alanyl-L-Proline (Ser-Ala-Pro) Enzyme InhibitionIdentified as an angiotensin-converting enzyme (ACE) inhibitor. medchemexpress.com
Has potential for hypertension research. medchemexpress.commedchemexpress.com
Structural BiologyThe Ser-Pro peptide bond can adopt a cis configuration, creating a kink in the peptide chain. chegg.combrainly.com
L-Alanyl-L-Seryl-L-Proline (Ala-Ser-Pro) Chemical Database EntryCataloged as a distinct tripeptide in the ChEBI database. ebi.ac.uk
Biochemical EducationUsed as a model for drawing peptide structures. chegg.com
L-Prolyl-L-Seryl-L-Alanine (Pro-Ser-Ala) Polymer ChemistryStudied as a component of repeating units in collagen analogues. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3O5 B12362835 Ser-Ala-Pro CAS No. 403694-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403694-80-4

Molecular Formula

C11H19N3O5

Molecular Weight

273.29 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8-/m0/s1

InChI Key

BRKHVZNDAOMAHX-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Conformational and Structural Investigations of L Proline, L Seryl L Alanyl

Spectroscopic Characterization for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution structure of peptides in their natural solution environment. nmims.eduspringernature.com For L-Proline, L-seryl-L-alanyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed structural information.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning the proton resonances to specific amino acid residues within the tripeptide. nmims.eduwalisongo.ac.id The COSY spectrum reveals scalar couplings between protons that are two or three bonds apart, allowing for the identification of adjacent protons. walisongo.ac.id TOCSY provides correlations between all protons within a spin system, which is particularly useful for identifying the complete set of protons belonging to each amino acid residue. nmims.edu

A key aspect of studying proline-containing peptides is the potential for cis-trans isomerization around the peptide bond preceding the proline residue. nih.govsigmaaldrich.com The energy barrier between the cis and trans conformations is relatively small for the Xaa-Pro bond. sigmaaldrich.com Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to distinguish between these isomers. A strong NOE between the α-proton of the residue preceding proline (Serine in this case) and the δ-protons of proline is indicative of a trans conformation. Conversely, a strong NOE between the α-protons of serine and proline suggests a cis conformation. chemrxiv.org

The following table outlines the expected proton chemical shift ranges for the amino acid residues in L-Proline, L-seryl-L-alanyl-.

Amino AcidProtonChemical Shift Range (ppm)
L-Proline 4.0 – 4.5
2.0 – 2.5
2.0 – 2.5
3.0 – 3.5
L-Serine ~4.5
~3.9
L-Alanine ~4.3
~1.4

Note: These are approximate chemical shift ranges and can vary based on the solvent, pH, temperature, and local conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

While short peptides like this tripeptide are unlikely to form stable α-helices or β-sheets, they can adopt other ordered structures, such as β-turns or polyproline II (PPII) helices. nih.gov The presence of proline makes the PPII helix a plausible conformation. The CD spectrum of a peptide in a PPII conformation is characterized by a strong negative band around 206 nm and a weak positive band around 228 nm. The following table summarizes the characteristic CD spectral features for common secondary structures.

Secondary StructureWavelength of Maxima (nm)Wavelength of Minima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~215
Polyproline II Helix ~228~206
Random Coil ~215~195

Computational Biophysical Approaches

Computational methods complement experimental techniques by providing a detailed atomic-level view of the conformational landscape and energetics of peptides.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of biomolecules over time. researchgate.net For L-Proline, L-seryl-L-alanyl-, MD simulations can provide insights into the flexibility of the peptide, the accessible conformations of the proline ring (puckering), and the dynamics of the cis-trans isomerization of the Ser-Pro peptide bond. nih.govresearchgate.net Simulations can be performed in explicit solvent to mimic physiological conditions, allowing for the study of peptide-solvent interactions. researchgate.netunimi.it

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Electronic Structure Analysis

Quantum Mechanical/Molecular Mechanical (QM/MM) calculations combine the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the rest of the system. nih.govbiorxiv.orgspringernature.com For L-Proline, L-seryl-L-alanyl-, the QM region could be defined as the peptide bonds to accurately study the electronic structure and energetics of the cis-trans isomerization. nih.gov QM/MM methods can also be used to refine structures obtained from MD simulations and to calculate spectroscopic properties that can be directly compared with experimental data. rsc.org

Analysis of Specific Conformational Motifs in Proline-Containing Peptides

The sequence of a peptide inherently dictates its three-dimensional structure, which in turn governs its biological function. In proline-containing peptides such as L-seryl-L-alanyl-L-proline, specific and well-defined conformational motifs are frequently observed.

Beta-turns are the most common type of tight turn in proteins and peptides, enabling a reversal in the direction of the polypeptide chain. uwec.edu These structures are characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). uwec.edu Proline is frequently found at the i+1 position of beta-turns due to its rigid pyrrolidine ring, which is ideally suited for inducing the necessary kink in the peptide backbone. uwec.edunih.gov

Several types of beta-turns have been characterized based on the dihedral angles of the i+1 and i+2 residues. The most common are Type I and Type II turns. pearson.com In the context of L-seryl-L-alanyl-L-proline, with proline at the i+2 position, the peptide would be part of a turn involving the preceding residues. However, Ser-Pro sequences themselves are known to be potent inducers of specific turn types, particularly Type I and Type VI β-turns. biorxiv.org

Beyond turns, proline-containing peptides can also adopt extended conformations, such as the polyproline II (PPII) helix. This is a left-handed helix with all-trans peptide bonds and is a common conformation for proline-rich sequences in aqueous solution. frontiersin.org

Below is a table summarizing the typical dihedral angles for common beta-turn types.

Beta-Turn Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)
Type I -60°-30°-90°
Type II -60°120°80°
Type I' 60°30°90°
Type II' 60°-120°-80°
Type VIa1 -60°120°-90°0° (cis Pro)
Type VIa2 -120°120°-60°0° (cis Pro)
Type VIb -135°135°-75°160° (cis Pro)

Data compiled from general knowledge of peptide structures.

In addition to folded structures, peptides can also exist in more extended conformations. Computational studies on dipeptides like D-form serine-alanine have explored a range of stable conformers, some of which fall into the extended regions of the Ramachandran plot. nih.gov The final conformational ensemble of L-seryl-L-alanyl-L-proline would likely be a dynamic equilibrium between turn-like structures and more extended forms.

The conformational rigidity of a peptide is significantly influenced by the intrinsic properties of its amino acid residues. Proline, unique among the proteinogenic amino acids, has its side chain cyclized back onto the backbone amide nitrogen. This creates a tertiary amide bond and restricts the dihedral angle φ to a narrow range of approximately -60°. This inherent rigidity of the proline residue significantly reduces the conformational freedom of the peptide backbone.

The serine residue, with its hydroxyl group in the side chain, can also contribute to conformational rigidity through the formation of intramolecular hydrogen bonds. The serine side chain can act as a hydrogen bond donor or acceptor, interacting with backbone carbonyl or amide groups. nih.gov In Ser-Pro sequences, the serine side chain's hydroxyl group can form a hydrogen bond with the amide nitrogen of the i+2 residue, which is a key interaction for stabilizing Type I β-turns. biorxiv.org This interaction can have a considerable effect on the conformation of the adjacent turn. nih.gov Molecular dynamics simulations have shown that serine residues adjacent to a proline-induced kink can modulate the bending angle of the peptide backbone through such hydrogen bonding. nih.gov

The interplay between the rigidity of the proline residue and the hydrogen-bonding potential of the serine residue in L-seryl-L-alanyl-L-proline is expected to favor a relatively well-defined set of conformations in solution.

Biological Functions and Molecular Interactions of L Proline, L Seryl L Alanyl

Modulation of Biochemical and Cellular Processes

Angiotensin-Converting Enzyme (ACE) Inhibitory Potential

The tripeptide L-Proline, L-seryl-L-alanyl- is a subject of interest for its potential to inhibit the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. acs.org The inhibition of this enzyme is a key mechanism for managing hypertension. The ACE-inhibitory activity of peptides is closely linked to their structural characteristics, including their amino acid sequence and length. mdpi.com Short peptides, typically containing 2 to 12 amino acids, are often effective ACE inhibitors. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on tripeptides have revealed that the amino acid residues at each position significantly influence the inhibitory activity. For potent ACE inhibition in tripeptides, certain characteristics are favored at the N-terminal, middle, and C-terminal positions. Hydrophobic amino acids are often preferred at the N-terminus, while positively charged amino acids are favorable in the middle position. acs.orgnih.gov At the C-terminal position, aromatic amino acids have been shown to contribute significantly to the binding affinity with ACE. acs.orgmdpi.comnih.gov

In the case of L-Proline, L-seryl-L-alanyl-, the N-terminal residue is Proline, the middle residue is Serine, and the C-terminal residue is Alanine (B10760859). Proline at the N-terminus provides a unique cyclic structure. While extensive research on this specific tripeptide is not widely available, its potential for ACE inhibition can be inferred from the general principles of structure-activity relationships of ACE inhibitory peptides. The presence of specific amino acids and their sequence determines the peptide's ability to interact with the active site of ACE.

Below is a table summarizing the general structure-activity relationship for ACE inhibitory tripeptides:

PositionPreferred Amino Acid CharacteristicsContribution to Activity
N-Terminal Hydrophobic amino acids. acs.orgnih.govEnhances binding to the enzyme's active site.
Middle Positively charged amino acids. acs.orgnih.govMay interact with specific subsites of ACE.
C-Terminal Aromatic amino acids. acs.orgmdpi.comnih.govStrong binding affinity to the ACE active site.
C-Terminal Proline. acs.orgGenerally enhances inhibitory activity.

Other Identified Biological Activities

Beyond its potential as an ACE inhibitor, the tripeptide L-Proline, L-seryl-L-alanyl- may possess other biological activities based on its composition and the known functions of similar short-chain peptides. These activities are largely influenced by the constituent amino acids and their sequence.

Antioxidant Activity: Tripeptides are known to exhibit antioxidant properties, which are valuable in combating oxidative stress. The antioxidant capacity of a peptide is influenced by its amino acid composition, particularly the presence of residues with hydrophobic or aromatic side chains. nih.gov Studies on antioxidant tripeptides have indicated that the N-terminal and C-terminal amino acids are important for their activity. semanticscholar.org Specifically, C-terminal regions with bulky hydrophobic amino acids have been associated with antioxidant capability. nih.gov

Antimicrobial Activity: Certain tripeptides have demonstrated antimicrobial properties. nih.gov The structure of these peptides, including their charge and hydrophobicity, plays a crucial role in their ability to disrupt microbial membranes or interfere with cellular processes. nih.gov Proline-rich antimicrobial peptides are a known class of defense molecules in various organisms. frontiersin.org

The potential biological activities of L-Proline, L-seryl-L-alanyl- are summarized in the table below, based on the general activities of tripeptides and the properties of its amino acids.

Potential Biological ActivityRationale based on Tripeptide Structure and Composition
Antioxidant The amino acid sequence and the properties of individual residues can contribute to free radical scavenging. nih.gov
Antimicrobial The specific sequence and structural arrangement may allow for interaction with and disruption of microbial cells. nih.gov
Collagen Synthesis Support L-Proline is a major component of collagen, and its presence in a peptide could potentially support collagen production. researchgate.net

Structure-Activity Relationship (SAR) Studies for Tripeptide Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide influences its biological function. For tripeptides, SAR analysis helps to identify the key structural features that determine their bioactivity, such as ACE inhibition or antioxidant effects. creative-peptides.com

The bioactivity of a tripeptide is determined by several factors, including:

Amino Acid Composition and Sequence: The specific amino acids and their order in the peptide chain are the primary determinants of activity.

C-Terminal Amino Acid: The C-terminal residue is often critical for the inhibitory activity of tripeptides. For ACE inhibition, aromatic amino acids at this position are highly favorable. mdpi.com The properties of the C-terminal amino acid can significantly impact the binding of the peptide to its target. nih.gov

N-Terminal Amino Acid: The N-terminal residue also plays a significant role. For ACE inhibition, hydrophobic amino acids are often preferred at this position. acs.orgnih.gov

Spatial Conformation: The three-dimensional shape of the peptide influences its ability to fit into the active site of an enzyme or bind to a receptor.

In the context of antioxidant activity, SAR studies have shown that the presence of certain amino acids, such as those with bulky and hydrophobic side chains at the C-terminus, can enhance the radical scavenging capacity of tripeptides. nih.gov

The table below outlines key SAR principles for tripeptide bioactivity.

Structural FeatureImpact on BioactivityExample of Relevant Activity
C-Terminal Residue Crucial for binding affinity and inhibitory potency. nih.govACE Inhibition, Antioxidant Activity
N-Terminal Residue Influences binding and overall peptide stability. acs.orgnih.govACE Inhibition
Amino Acid Side Chains Determine properties like hydrophobicity, charge, and size, which affect target interaction. nih.govMultiple Activities
Peptide Backbone Conformation The spatial arrangement of the peptide affects its fit with the target molecule.Enzyme Inhibition, Receptor Binding

Discovery, Identification, and Bioinformatic Analysis of Proline Seryl Alanyl Motifs

The identification of short peptide sequences like L-Proline, L-seryl-L-alanyl- from endogenous biological systems is a complex endeavor. Unlike large, stable proteins, short peptides can be transient and exist in low concentrations, making their detection challenging. However, advancements in mass spectrometry-based proteomics have enabled more sensitive and high-throughput analysis of complex biological samples, paving the way for the discovery of novel peptides and peptide motifs.

Identification from Endogenous Biological Systems

The direct identification of the free tripeptide L-Proline, L-seryl-L-alanyl- in tissues or biofluids is not extensively documented in current scientific literature. Its discovery would likely be the result of peptidomic studies aimed at cataloging the complete set of peptides in a given biological sample. Such studies often involve sophisticated separation techniques coupled with high-resolution mass spectrometry to identify and sequence peptides.

While the free tripeptide may be elusive, the Pro-Ser-Ala (PSA) sequence has been identified as a motif within larger proteins. For instance, the Promastigote Surface Antigen (PSA) family of proteins in the parasite Leishmania contains conserved motifs, although these are typically longer and more complex than a simple tripeptide. nih.gov The identification of the PSA tripeptide motif within a protein sequence is typically achieved through protein sequencing techniques, such as Edman degradation or, more commonly, through tandem mass spectrometry of proteolytic digests of a purified protein.

Bioinformatic Prediction and Database Analysis of Peptide Sequences

Bioinformatic tools and databases are crucial for predicting the occurrence and potential significance of peptide motifs like Pro-Ser-Ala. Researchers can computationally scan entire proteomes for the presence of this specific tripeptide sequence.

Several publicly accessible databases serve as invaluable resources for peptide and protein sequence analysis:

UniProt: A comprehensive and high-quality resource of protein sequence and functional information. medium.combigomics.ch A search within UniProt can reveal proteins from various organisms that contain the Pro-Ser-Ala sequence.

PepBank: A database of peptides that have been identified through text mining of scientific literature and from public data sources. nih.gov

PeptideAtlas: A compendium of peptides identified in a large set of tandem mass spectrometry proteomics experiments across multiple organisms. bigomics.chpeptideatlas.org

GPMdb (Global Proteome Machine Database): A large, continuously updated database containing mass spectrometry data for proteins identified by mass spectrometry, including peptide sequences. medium.com

These databases can be queried to identify proteins containing the "PSA" motif. The results of such a search can provide a list of candidate proteins for further investigation into the potential functional role of this motif.

DatabaseDescriptionUtility for PSA Motif Analysis
UniProt Comprehensive resource for protein sequence and annotation data.Can be used to search for the occurrence of the Pro-Ser-Ala sequence across different species and protein families.
PepBank Database of peptides from text mining and public sources.May contain entries for peptides that include the Pro-Ser-Ala motif, linking them to specific biological contexts.
PeptideAtlas Compendium of peptides identified in mass spectrometry experiments.Provides experimental evidence for the existence of peptides containing the Pro-Ser-Ala sequence in various organisms.
GPMdb Database of protein identifications from mass spectrometry data.Can be mined to find proteins where the Pro-Ser-Ala motif has been experimentally observed as a peptide fragment.

Evolutionary Perspectives on Proline-Seryl-Alanyl-containing Peptides

The evolutionary conservation of a particular amino acid sequence can imply a functional significance that has been maintained throughout evolution. proteopedia.org The analysis of the Pro-Ser-Ala motif across different species can provide insights into its potential importance.

If the Pro-Ser-Ala motif is found to be conserved in orthologous proteins (proteins with the same function in different species), it would suggest that this specific sequence is under selective pressure and likely plays a critical role in the protein's function or structure. nih.gov For example, proline is known for its unique rigid structure that can induce specific turns in a peptide chain, which can be crucial for protein folding and interaction with other molecules. researchgate.net

Phylogenetic analysis of proteins containing the PSA motif can help to understand the evolutionary history of this sequence. By comparing the sequences of these proteins from a wide range of taxa, from bacteria to humans, researchers can determine whether the motif arose early in evolution and has been maintained, or if it has appeared independently in different lineages. nih.gov Such analyses often involve the construction of phylogenetic trees based on sequence alignments.

The study of short linear motifs (SLiMs) has revealed that they are often involved in protein-protein interactions and cellular signaling. nih.gov The Pro-Ser-Ala motif could potentially function as a SLiM, and its evolutionary conservation would be a strong indicator of such a role. Further research, combining bioinformatic predictions with experimental validation, is necessary to fully elucidate the evolutionary trajectory and functional significance of the Proline-Seryl-Alanyl motif.

Advanced Methodologies for Functional and Structural Characterization

In Vitro Experimental Platforms

In vitro experimental platforms provide controlled environments to assess the biological activities and physicochemical properties of Ser-Ala-Pro without the complexities of a whole-organism system.

Cell culture models are indispensable tools for evaluating the potential biological effects of peptides like this compound at a cellular level. The choice of cell line is contingent on the specific function being investigated. For instance, to assess the anti-inflammatory potential of this compound, a macrophage-like cell line such as RAW 264.7 can be employed. nawah-scientific.com In such a model, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory state. The ability of this compound to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) can then be quantified. nawah-scientific.com

Another critical application of cell culture models is in determining the intestinal permeability and transport of tripeptides. The Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium, is a widely used model for this purpose. By applying this compound to the apical side of the Caco-2 monolayer, its transport to the basolateral side can be monitored over time, providing insights into its potential for oral absorption.

The functional assessment of this compound in a cell culture model is exemplified by studies on other proline-rich peptides. For instance, proline- and arginine-rich peptides have been shown to stimulate proteasome activity in cultured fibroblasts, indicating their potential to influence cellular protein degradation pathways. acs.org Similarly, the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) has been shown to inhibit inflammatory responses in Caco-2 intestinal epithelial cells by repressing the activation of the MEK-ERK signaling pathway. nih.gov These examples highlight the utility of cell-based assays in discerning the molecular mechanisms underlying a peptide's activity.

Table 1: Exemplary Cell Culture Models for Functional Assessment of this compound

Cell Line Model System Functional Assessment Potential Endpoints to Measure
RAW 264.7 Murine Macrophage Anti-inflammatory activity Nitric Oxide (NO), TNF-α, IL-6, iNOS, COX-2 expression
Caco-2 Human Colorectal Adenocarcinoma Intestinal permeability and transport Apparent permeability coefficient (Papp), transepithelial electrical resistance (TEER)
Human Fibroblasts Connective Tissue Cells Proteasome activity modulation Proteasome activity assays, degradation of specific protein substrates

Biochemical assays are fundamental for characterizing the interaction of this compound with specific enzymes. These assays can determine if the tripeptide acts as a substrate, an inhibitor, or a modulator of enzymatic activity. The presence of a proline residue at the C-terminus of this compound suggests its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones involved in glucose homeostasis. ul.ieresearchgate.net

To investigate this, an in vitro DPP-IV inhibitory assay can be performed. The assay typically involves incubating the DPP-IV enzyme with a fluorogenic substrate and varying concentrations of this compound. The inhibitory activity is determined by measuring the reduction in the fluorescent signal, from which the half-maximal inhibitory concentration (IC50) can be calculated. Studies on other proline-containing peptides have identified potent DPP-IV inhibitors, with IC50 values in the micromolar range. ul.ienih.govacs.org

Furthermore, this compound can be evaluated as a substrate for various proteases to understand its stability and degradation profile. Serine proteases, for example, catalyze the hydrolysis of peptide bonds. researchgate.netjst.go.jp Kinetic studies can be performed by incubating this compound with a specific protease and monitoring the rate of its cleavage over time, often using chromatographic techniques to separate and quantify the parent peptide and its fragments. Key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined to characterize the efficiency of the enzyme towards this tripeptide. nih.gov

Table 2: Parameters from Biochemical Assays for this compound

Assay Type Enzyme Example Parameter Significance
Enzyme Inhibition Dipeptidyl Peptidase IV (DPP-IV) IC50 Concentration of this compound required to inhibit 50% of enzyme activity
Enzyme Kinetics Trypsin (a serine protease) Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax; indicates substrate binding affinity
Enzyme Kinetics Trypsin (a serine protease) kcat (Catalytic Constant) Turnover number; the maximum number of substrate molecules converted to product per enzyme molecule per second

High-throughput screening (HTS) methodologies enable the rapid screening of large libraries of molecules to identify binding partners for a target of interest, in this case, this compound. Conversely, this compound can be screened against libraries of proteins or other biological macromolecules to identify its cellular targets. Phage display is a powerful HTS technique for discovering peptide binders. nih.govyoutube.comcreative-biolabs.com A library of bacteriophages, each displaying a different peptide on its surface, can be exposed to immobilized this compound. Phages that bind to the tripeptide can be isolated, amplified, and their displayed peptides sequenced to identify potential interacting partners. youtube.com

Ligand binding assays are another cornerstone of HTS. wikipedia.orgcriver.com These can be performed in various formats, such as the enzyme-linked immunosorbent assay (ELISA). raybiotech.com In a competitive ELISA format, a known binding partner of a target receptor is labeled, and its binding to the immobilized receptor is competed with this compound. The extent of displacement of the labeled ligand provides a measure of the binding affinity of the tripeptide. Surface plasmon resonance (SPR) is a label-free technique that can provide real-time data on the kinetics of binding between this compound and a potential target protein. pepdd.com

To assess the stability of this compound in the gastrointestinal tract, in vitro digestion models that mimic physiological conditions are employed. These models typically involve a two-stage process simulating gastric and intestinal digestion. core.ac.uknih.gov

In the simulated gastric fluid (SGF) phase, the tripeptide is incubated in a low pH environment (typically pH 1.2-3.0) containing pepsin, the primary gastric protease. core.ac.ukacs.orgresearchgate.net Samples are taken at various time points to quantify the extent of degradation. Subsequently, the digest is transferred to the simulated intestinal fluid (SIF) phase, where the pH is raised to a neutral or slightly alkaline level (typically pH 6.8-7.5), and a mixture of pancreatic enzymes (e.g., trypsin, chymotrypsin) and bile salts is added. acs.org The stability of this compound is monitored over time using analytical techniques like HPLC or mass spectrometry. researchgate.net Studies on other peptides have shown that while many are stable in SGF, they can be rapidly degraded in SIF. core.ac.uknih.gov The presence of proline, however, can confer some resistance to proteolytic degradation. nih.gov

Table 3: Composition of Simulated Digestion Fluids

Digestion Phase Key Components Typical pH Primary Enzyme(s)
Gastric HCl, NaCl, Pepsin 1.2 - 3.0 Pepsin

Advanced Analytical Techniques

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, including sequence verification and the analysis of post-translational modifications (PTMs). biocompare.comcreative-proteomics.com For a synthetic or isolated sample of this compound, the primary amino acid sequence can be unequivocally confirmed using tandem mass spectrometry (MS/MS). nih.govacs.orgnih.govyoutube.com In a typical MS/MS experiment, the protonated peptide ion is isolated and then fragmented through collision-induced dissociation (CID). This fragmentation predominantly occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. youtube.com The presence of proline is known to influence fragmentation patterns, often leading to enhanced cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect". osu.edu

MS is also highly sensitive for detecting PTMs, which are covalent modifications to amino acid residues that can significantly alter a peptide's function. nih.govacs.orgresearchgate.net While this compound itself is a simple tripeptide, it could be part of a larger polypeptide chain that undergoes PTMs. Common PTMs include phosphorylation, glycosylation, and acetylation. Each modification results in a characteristic mass shift in the peptide, which can be detected by high-resolution mass spectrometry. The location of the PTM can then be pinpointed through careful analysis of the MS/MS fragmentation spectrum. For example, a study identified a Ser-Pro-Cys peptide in the blood serum of multiple sclerosis patients using MALDI TOF/TOF mass spectrometry, demonstrating the capability of this technique to identify short, structurally similar peptides in complex biological samples. nih.gov

Table 4: Common Fragment Ions in Peptide Tandem Mass Spectrometry

Ion Type Description Information Provided
b-ions Fragments containing the N-terminus Sequence information from N-terminus to C-terminus
y-ions Fragments containing the C-terminus Sequence information from C-terminus to N-terminus

Table 5: Compound Names Mentioned in the Article

Compound Name Abbreviation
L-Proline, L-seryl-L-alanyl- This compound
N-acetyl-seryl-aspartyl-lysyl-proline AcSDKP
Tumor Necrosis Factor-alpha TNF-α
Interleukin-6 IL-6
Lipopolysaccharide LPS
Dipeptidyl Peptidase IV DPP-IV
Phenylalanine-Leucine-Glutamine-Proline Phe-Leu-Gln-Pro
Isoleucine-Proline-Isoleucine Ile-Pro-Ile
Tryptophan-Alanine-Tryptophan WAW
Tryptophan-Alanine-Tyrosine WAY
Tryptophan-Proline-Asparagine WPN
Valine-Proline-X (any amino acid) VPX
Isoleucine-Proline-X (any amino acid) IPX
Tryptophan-Proline-X (any amino acid) WPX
Tryptophan-Alanine-X (any amino acid) WAX
Tryptophan-Arginine-X (any amino acid) WRX
Tryptophan-Valine-X (any amino acid) WVX

Chromatographic Separations (e.g., High-Performance Liquid Chromatography) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and for the isolation of the tripeptide L-seryl-L-alanyl-L-proline. This method offers high resolution, sensitivity, and reproducibility, making it an indispensable tool in both analytical and preparative scale applications involving peptides. The separation principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For a hydrophilic and polar tripeptide such as L-seryl-L-alanyl-L-proline, two primary modes of HPLC are particularly relevant: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most ubiquitously employed chromatographic technique for the analysis of peptides. mtoz-biolabs.com In this method, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Peptides are separated based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. Although L-seryl-L-alanyl-L-proline is a polar molecule due to the hydroxyl group of serine and the peptide backbone, it possesses sufficient hydrophobic character from the alanine (B10760859) and proline residues to be retained and separated effectively on common reversed-phase columns, such as those with octadecyl (C18) or octyl (C8) bonded silica.

The mobile phase in RP-HPLC for peptides typically consists of a mixture of water and a water-miscible organic solvent, most commonly acetonitrile. A gradient elution, where the concentration of the organic solvent is gradually increased over time, is generally used to elute peptides with varying hydrophobicities. To improve peak shape and resolution, an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is often added to the mobile phase. TFA protonates the free amine and carboxyl groups of the peptide, reducing unwanted interactions with the stationary phase and enhancing retention. hplc.eu

Detection of the peptide is typically achieved using a UV detector, as the peptide bond absorbs UV light at low wavelengths, generally between 210 and 230 nm. almacgroup.com The purity of a sample of L-seryl-L-alanyl-L-proline is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. For isolation purposes, the fraction corresponding to the main peak is collected as it elutes from the column.

Detailed Research Findings:

A typical analytical RP-HPLC method for assessing the purity of a synthesized batch of L-seryl-L-alanyl-L-proline would employ a C18 column. The separation would likely be achieved using a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA. The main peak corresponding to the tripeptide would be expected to elute at a specific retention time, and any impurities, such as deletion sequences (e.g., seryl-alanine) or incompletely deprotected peptides, would appear as separate, smaller peaks. The high-resolution capability of modern HPLC columns allows for the separation of closely related impurities, ensuring an accurate determination of purity.

Interactive Data Table: Illustrative RP-HPLC Purity Analysis of L-seryl-L-alanyl-L-proline

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 30% B over 20 min
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 215 nm
Retention Time 12.5 min
Purity 98.5%

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly hydrophilic peptides that show poor retention in RP-HPLC, HILIC presents a powerful alternative. nih.govlongdom.orgchromatographyonline.comnih.gov In HILIC, the stationary phase is polar (e.g., bare silica, or bonded with diol, amide, or zwitterionic functional groups), and the mobile phase is a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. nih.gov The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar analytes are more strongly retained.

Given the polar nature of the serine residue, L-seryl-L-alanyl-L-proline is a suitable candidate for HILIC analysis. This technique is particularly useful for separating it from non-polar impurities or for resolving it from other highly polar peptides. The elution order in HILIC is generally the inverse of that in RP-HPLC.

Detailed Research Findings:

In a HILIC separation of L-seryl-L-alanyl-L-proline, a polar stationary phase, such as an amide-bonded column, would be effective. The mobile phase would typically start with a high percentage of acetonitrile (e.g., 85-95%) and a low percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). A gradient where the percentage of the aqueous buffer is increased over time would be used to elute the retained polar compounds. HILIC can provide orthogonal selectivity to RP-HPLC, meaning it separates compounds based on different properties, which can be advantageous for comprehensive purity analysis and for the isolation of the target peptide from impurities that co-elute in RP-HPLC. chromatographyonline.com

Interactive Data Table: Illustrative HILIC Method for the Isolation of L-seryl-L-alanyl-L-proline

ParameterValue
Column Amide, 4.6 x 100 mm, 3.0 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 90% to 60% B over 15 min
Flow Rate 0.8 mL/min
Temperature 35°C
Detection UV at 210 nm
Retention Time 9.8 min

Future Research Directions for L Proline, L Seryl L Alanyl in Chemical Biology

Innovations in Peptide Design and Engineering

The future of L-Proline, L-seryl-L-alanyl- in chemical biology is intrinsically linked to innovations in peptide design and engineering. These advancements aim to enhance the stability, specificity, and therapeutic potential of short peptides. rsc.org Key areas of exploration include the incorporation of unnatural amino acids and structural modifications to create peptides with novel properties. rsc.org

One promising avenue is the synthesis of L-Proline, L-seryl-L-alanyl- analogs containing non-proteinogenic amino acids. The introduction of D-amino acids, for instance, can confer resistance to enzymatic degradation, a significant hurdle for the therapeutic use of natural peptides. nih.gov Furthermore, modifications such as N-methylation of the peptide backbone can improve cell permeability and metabolic stability. nih.gov

Computational approaches are also revolutionizing peptide design. biophysics.org Molecular dynamics simulations can predict the conformational landscape of L-Proline, L-seryl-L-alanyl- and its derivatives, providing insights into how structural changes affect its biological activity. nih.gov This computational screening can identify promising candidates for synthesis and experimental validation, accelerating the discovery of novel peptide-based therapeutics. strath.ac.uk

Modification Strategy Potential Advantage for L-Proline, L-seryl-L-alanyl- Example
Cyclization Increased conformational rigidity, enhanced receptor binding affinity, and improved stability. nih.govHead-to-tail cyclization to create a cyclic tripeptide.
Incorporation of D-amino acids Increased resistance to proteolysis and potentially altered biological activity. nih.govSynthesis of L-Prolyl-D-Seryl-L-Alanyl-.
N-methylation Enhanced membrane permeability and metabolic stability. nih.govMethylation of the amide nitrogen of the alanine (B10760859) residue.
Side-chain modification Introduction of novel functionalities for conjugation or altered bioactivity.Phosphorylation of the serine residue to mimic post-translational modifications.

Exploration of Novel Biological Roles and Therapeutic Modalities

Short peptides are increasingly recognized for their diverse biological roles, acting as signaling molecules, enzyme inhibitors, and modulators of protein-protein interactions. nih.govantiaging-systems.com Future research will undoubtedly focus on elucidating the specific biological functions of L-Proline, L-seryl-L-alanyl-. Given the prevalence of Pro-Ser-Ala motifs in natural proteins, this tripeptide could play a role in cellular processes such as protein folding and recognition. nih.govnih.gov

The therapeutic potential of L-Proline, L-seryl-L-alanyl- is a significant area for future investigation. Peptides are emerging as promising drug candidates due to their high specificity and low toxicity compared to small molecules. endevicabio.comexplorationpub.com The global peptide therapeutics market is experiencing substantial growth, driven by breakthrough therapies for conditions like diabetes and obesity. solvias.combiochempeg.com Investigational peptide therapies are also showing promise in oncology by targeting tumor cells with high precision. news-medical.net

A key research direction will be to screen L-Proline, L-seryl-L-alanyl- and its derivatives for activity in various disease models. For example, its ability to inhibit specific enzymes or disrupt protein-protein interactions involved in cancer or metabolic disorders could be explored. news-medical.netnih.gov The development of peptide-drug conjugates, where L-Proline, L-seryl-L-alanyl- acts as a targeting moiety to deliver a cytotoxic agent to a specific cell type, is another exciting possibility. nih.gov

Potential Biological Role Therapeutic Modality Example Application
Enzyme Inhibition Competitive or allosteric inhibitor.Targeting proteases involved in cancer metastasis.
Receptor Agonism/Antagonism Mimicking or blocking the action of natural ligands.Modulating signaling pathways in metabolic diseases.
Protein-Protein Interaction Modulation Disrupting or stabilizing protein complexes.Interfering with viral entry into host cells.
Cell-Penetrating Peptide Facilitating the intracellular delivery of cargo.Delivering nucleic acids for gene therapy.

Integration of Artificial Intelligence and Machine Learning in Peptide Research

AI/ML Application Description Relevance to L-Proline, L-seryl-L-alanyl-
Predictive Modeling Using algorithms to forecast the biological activity and physicochemical properties of peptides. frontiersin.orgPredicting the potential therapeutic applications of L-Proline, L-seryl-L-alanyl- and its derivatives.
De Novo Design Generating novel peptide sequences with desired functionalities using generative AI models. pharmasalmanac.comCreating new tripeptides based on the Pro-Ser-Ala scaffold with enhanced properties.
Target Identification Predicting the protein targets of a given peptide based on its sequence and structural features. mdpi.comIdentifying the cellular receptors or enzymes that interact with L-Proline, L-seryl-L-alanyl-.
Structure Prediction Determining the three-dimensional structure of peptides and their complexes with target proteins. ardigen.comUnderstanding the conformational dynamics of L-Proline, L-seryl-L-alanyl- and its binding mode.

Q & A

Basic Research Questions

Q. How can the structural conformation of L-Proline, L-seryl-L-alanyl- be characterized in protein complexes?

  • Methodological Answer : Structural characterization typically employs X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to resolve the unique five-membered pyrrolidine ring and its interactions within peptides. For dynamic studies, circular dichroism (CD) can monitor conformational changes under varying pH or temperature conditions. Computational modeling (e.g., molecular dynamics simulations) complements experimental data to predict rigidity and hydrogen-bonding patterns .

Q. What experimental approaches are used to investigate L-Proline's role in collagen synthesis and tissue repair?

  • Methodological Answer : Researchers use in vitro fibroblast cultures treated with L-Proline to quantify collagen production via hydroxyproline assays or ELISA . Animal models (e.g., murine wound-healing assays) assess in vivo efficacy, with histological staining (e.g., Masson’s trichrome) to visualize collagen deposition. Knockout models (e.g., prodh mutants) help identify biosynthetic pathways .

Q. How is L-Proline metabolism quantified in plant stress responses?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) measures L-Proline accumulation in stressed plant tissues. Isotopic labeling (e.g., 15N^{15}\text{N}-L-Proline) tracks metabolic flux. Gene expression analysis (qRT-PCR) of P5CS1^1-pyrroline-5-carboxylate synthetase) and ProDH (proline dehydrogenase) identifies regulatory nodes .

Advanced Research Questions

Q. How do researchers analyze kinetic parameters of L-Proline transport systems in parasitic organisms like Trypanosoma brucei?

  • Methodological Answer : Radiolabeled 3H^3\text{H}-L-Proline uptake assays under glucose-depleted conditions determine transport kinetics. Michaelis-Menten curves (Km, Vmax) differentiate high- vs. low-affinity transporters. Competition assays with analogs (e.g., L-alanine) evaluate substrate specificity. RNA interference (RNAi) of candidate transporters (e.g., TbAAT6) validates functional roles .

Q. What strategies optimize L-Proline as a green catalyst in urea derivative synthesis?

  • Methodological Answer : Reaction optimization involves solvent screening (e.g., toluene for enhanced solubility) and temperature gradients (e.g., 100°C for 12 hours). Catalytic efficiency is assessed via yield calculations (HPLC) and substrate scope analysis (varied aniline derivatives). Mechanistic studies use 1H^1\text{H}-NMR to track intermediate formation .

Q. How do contradictory findings on L-Proline's neuroprotective effects inform experimental design?

  • Methodological Answer : Discrepancies in cognitive studies (e.g., murine vs. human trials) require dosage standardization (2–10 g/day in humans) and endogenous synthesis controls (e.g., glutamic acid levels). Double-blind, placebo-controlled trials with fMRI or Morris water maze tests reduce confounding variables. Meta-analyses reconcile species-specific metabolic differences .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on L-Proline's role in redox homeostasis?

  • Methodological Answer : Discrepancies arise from tissue-specific expression of proline dehydrogenase (ProDH) . Use knockout/knockdown models to isolate ProDH’s contribution to ROS scavenging. Redox-sensitive dyes (e.g., DCFH-DA) quantify oxidative stress in prodh mutants. Cross-validate findings with transcriptomic data (RNA-seq) from stress-treated organisms .

Comparative Methodologies

Q. What comparative approaches distinguish L-Proline transport mechanisms in Trypanosoma cruzi vs. Leishmania spp.?

  • Methodological Answer : Biphasic Michaelis-Menten kinetics in T. cruzi (Km: 310 µM and 1360 µM) reveal dual transport systems, while Leishmania promastigotes exhibit broad substrate specificity. Inhibitor assays (oligomycin for H+^+-dependence) and heterologous expression of TcAAT genes in yeast clarify energy coupling mechanisms .

Tables for Key Data

Parameter Trypanosoma bruceiTrypanosoma cruzi
Km (L-Proline uptake) 19 µM (high affinity)310 µM (System A)
Vmax 12 pmol/min/107^7 cells65 pmol/min/107^7 cells
Energy coupling ATP-dependentH+^+-gradient dependent
Key reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.